molecular formula C20H26O5 B1679572 Rosmanol CAS No. 80225-53-2

Rosmanol

Cat. No.: B1679572
CAS No.: 80225-53-2
M. Wt: 346.4 g/mol
InChI Key: LCAZOMIGFDQMNC-FORWCCJISA-N
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Description

Rosmanol is a phenolic diterpene compound primarily found in the leaves of the rosemary plant (Rosmarinus officinalis). It is known for its potent antioxidant and anti-inflammatory properties. This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the field of oncology, where it has shown promise in inducing apoptosis in cancer cells .

Mechanism of Action

Target of Action

Rosmanol, a phenolic diterpene compound found in rosemary, interacts with several targets in the body. Some of the primary targets include Hsp90α , AKR1C3 , Hsp90β , HSP90AA1 , MAPK1 , MAPK3 , CAT , JUN , AHR , and CASP3 . These targets play crucial roles in various biological processes, including inflammation and cancer progression .

Mode of Action

This compound interacts with its targets to modulate their activity, leading to various changes in cellular functions. For instance, it has been shown to inhibit the PI3K/AKT and STAT3/JAK2 signaling pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the TLR4/NF-κB/MAPK pathway, which plays a key role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and alleviate inflammation . Additionally, this compound can modulate the PI3K/AKT and STAT3/JAK2 pathways, which are involved in cell proliferation and survival .

Pharmacokinetics

A study has developed a method for the determination of this compound and other diterpenes in rat plasma after oral administration of rosemary extract, which could be used for future pharmacokinetic studies .

Result of Action

The interaction of this compound with its targets and its modulation of various biochemical pathways result in several molecular and cellular effects. For instance, this compound has been shown to inhibit the proliferation of breast cancer cells and induce their apoptosis . It also accelerates the apoptotic process through mitochondrial pathways and reactive oxygen species (ROS) production caused by DNA damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the antioxidant properties of this compound can be influenced by the presence of reactive oxygen species (ROS) in the cellular environment . Moreover, the extraction method and conditions can significantly affect the concentration and bioavailability of this compound

Safety and Hazards

Rosmanol is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Rosmanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, are currently being studied .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosmanol can be synthesized through various chemical reactions involving diterpenes extracted from rosemary. One common method involves the oxidation of carnosic acid, another diterpene found in rosemary, using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound involves the extraction of rosemary leaves using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound. Supercritical fluid extraction and Soxhlet extraction are also employed to obtain high yields of this compound from rosemary leaves .

Chemical Reactions Analysis

Types of Reactions

Rosmanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in solvents like methanol or ethanol.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: this compound quinone

    Reduction: Dihydrothis compound

    Substitution: Various esters and ethers of this compound

Comparison with Similar Compounds

Rosmanol is often compared with other phenolic diterpenes found in rosemary, such as carnosic acid and carnosol. While all three compounds exhibit antioxidant properties, this compound is unique in its ability to modulate specific signaling pathways involved in cancer cell apoptosis .

Similar Compounds

This compound’s unique ability to regulate specific molecular targets and pathways makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAZOMIGFDQMNC-FORWCCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553423
Record name Rosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80225-53-2
Record name Rosmanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSMANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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